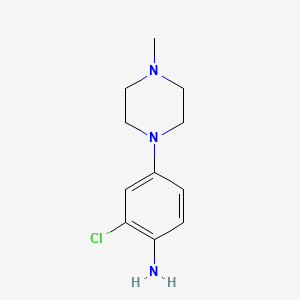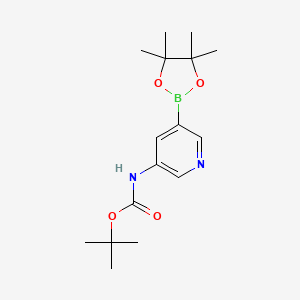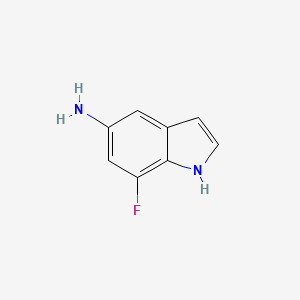
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamin
Übersicht
Beschreibung
“Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” is a chemical compound with the molecular formula C11H22N2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” and similar compounds often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring, eine Kernstruktur in cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamin, wird in der medizinischen Chemie häufig für die Entwicklung neuer Therapeutika verwendet. Seine gesättigte Natur und sp3-Hybridisierung ermöglichen eine effiziente Erforschung des Pharmakophorraums und tragen signifikant zur Stereochemie von Molekülen bei . Die Vielseitigkeit dieser Verbindung zeigt sich in ihrer Rolle bei der Herstellung neuartiger biologisch aktiver Verbindungen mit Zielselektivität.
Antimikrobielle Mittel
Untersuchungen zeigen, dass Derivate von Pyrrolidin, wie This compound, vielversprechend als antimikrobielle Mittel sind. Struktur-Wirkungsbeziehungsstudien (SAR) legen nahe, dass Variationen der N’-Substituenten des Pyrrolidinrings zu einer erhöhten antibakteriellen Aktivität führen können . Dies unterstreicht das Potenzial dieser Verbindung bei der Entwicklung neuer Antibiotika.
Krebsforschung
Das Pyrrolidingerüst ist in der Krebsmedikamentenforschung von entscheidender Bedeutung. Die Nicht-Planarität des Rings, bekannt als „Pseudorotation“, trägt zu einer dreidimensionalen Abdeckung bei, die für die Bindung an Krebsziele entscheidend sein kann . Die Fähigkeit der Verbindung, verschiedene Stereoisomere anzunehmen, spielt auch eine Rolle bei ihrer Wechselwirkung mit enantioselektiven Proteinen, was für die Entwicklung von Krebstherapeutika unerlässlich ist.
Entzündungshemmende und analgetische Anwendungen
Verbindungen, die den Pyrrolidinring enthalten, wie This compound, werden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Ihre biologischen Aktivitäten werden untersucht, um neue Behandlungen für entzündliche Erkrankungen und Schmerzmanagement zu entwickeln .
Neuropharmakologie
In der Neuropharmakologie spielt der Pyrrolidinring eine Schlüsselrolle bei der Synthese von Verbindungen, die das zentrale Nervensystem beeinflussen. This compound könnte verwendet werden, um Medikamente zu entwickeln, die auf neurologische Pfade abzielen, und möglicherweise Erkrankungen wie Depression, Angstzustände und Epilepsie behandeln .
Agrochemische Forschung
Der Pyrrolidinring ist auch in der agrochemischen Forschung von Bedeutung. Seine Derivate werden auf ihren potenziellen Einsatz in Pestiziden und Herbiziden untersucht. Die strukturelle Vielfalt, die This compound bietet, könnte zur Entwicklung neuer Agrochemikalien mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen .
Zukünftige Richtungen
The future directions for research on “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235743 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256276-46-6 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)



![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)